Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C5H7N3O3. It is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in organic synthesis, particularly as an intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Triazole compounds have been known to interact with various enzymes and proteins . The specific targets of HOCt may depend on the particular biological system in which it is introduced.
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially altering the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These compounds also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
The compound’s molecular weight (15713) and solid physical form suggest that it may have suitable properties for absorption and distribution .
Result of Action
Based on the observed effects of similar triazole compounds, it can be inferred that hoct may have potential neuroprotective and anti-inflammatory effects .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate can be synthesized through several methods. One common approach involves the cycloaddition reaction between ethyl azidoacetate and ethyl propiolate in the presence of a copper catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired triazole derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction of the triazole ring can produce various hydrogenated derivatives .
Scientific Research Applications
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the ethyl ester group.
Ethyl 1-hydroxy-1H-1,2,3-triazole-5-carboxylate: Similar structure with a different substitution pattern on the triazole ring.
Uniqueness
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 1-hydroxytriazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHQRGFVOSDDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60414861 | |
Record name | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137156-41-3 | |
Record name | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate and what is it used for?
A1: this compound is a novel coupling reagent used in peptide synthesis []. It was specifically designed and employed in the first reported total chemical synthesis of deglycosylated human erythropoietin [].
Q2: How does this compound work as a coupling reagent in peptide synthesis?
A2: While the exact mechanism of action is not detailed in the provided abstracts, this compound is used in conjunction with diisopropylcarbodiimide for carboxyl activation during peptide coupling []. This suggests it likely acts as a carboxyl activating agent, facilitating the formation of an amide bond between two amino acids.
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